(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate
Description
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate (CAS: 1349699-92-8) is a chiral piperidine derivative characterized by a tert-butyl carbamate group at position 1 and a dimethylcarbamoyl-substituted amino group at position 3 of the piperidine ring. With a molecular weight of 257.33 g/mol, it is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly in protease inhibitor and kinase-targeting drug discovery . The (S)-enantiomer configuration is critical for its stereospecific interactions with biological targets, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
tert-butyl (3S)-3-(dimethylcarbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-7-10(9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLKBLCLBWOEDL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting material, such as (S)-piperidine-3-carboxylic acid.
Activation: The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Coupling Reaction: The activated acid chloride is then coupled with tert-butyl carbamate (Boc2O) in the presence of a base such as triethylamine.
Amination: The resulting intermediate undergoes amination with dimethylcarbamoyl chloride to introduce the dimethylcarbamoyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Flow reactors can provide better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used, often in the presence of a base.
Major Products Formed:
N-oxide: Resulting from oxidation reactions.
Alcohol: Resulting from reduction reactions.
Substituted Piperidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including:
- Oxidation: Can be oxidized to form N-oxides.
- Reduction: Reduction reactions can yield alcohols.
- Substitution: Nucleophilic substitution reactions at the piperidine nitrogen are possible.
Table 1: Summary of Chemical Reactions
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | N-oxide |
| Reduction | Lithium aluminum hydride | Alcohol |
| Substitution | Alkyl halides | Substituted piperidines |
Biological Applications
The compound's structure suggests potential biological applications, particularly as a probe in biological systems. It may interact with specific enzymes or receptors, acting as an inhibitor or modulator. For example:
- Inhibitor Studies: Research has indicated that derivatives of this compound can inhibit certain enzyme activities related to disease pathways, such as tuberculosis treatment targets.
Case Study: Tuberculosis Treatment
A study screened over 150,000 compounds for potential inhibitors of the Mycobacterium tuberculosis Pks13 TE domain, identifying several promising candidates that included structural analogs of (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate. These compounds demonstrated significant activity in reducing bacterial growth in vitro, showcasing their potential as new therapeutic agents against tuberculosis .
Industrial Applications
In industrial chemistry, this compound is utilized in the production of various chemical intermediates and products. Its ability to undergo diverse chemical transformations makes it valuable in developing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Molecular Weight | Key Functional Groups | Structural Differences | Potential Applications |
|---|---|---|---|---|
| (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate (1349699-92-8) | 257.33 | Dimethylcarbamoyl, tert-butyl carbamate | Reference compound | Protease inhibitors, kinase modulators |
| (S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate (1349699-92-8 analog) | 243.30 | Methylcarbamoyl | Replacement of dimethylamine with methylamine | Reduced steric bulk; altered solubility |
| (R)-tert-Butyl methyl(piperidin-3-yl)carbamate (309962-67-2) | 228.33 | Methylcarbamate | (R)-enantiomer; methyl substituent | Enantiomer-specific activity in receptor binding |
| (S)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate (1217710-80-9) | 272.37 | Dual tert-butyl carbamate groups | Additional Boc protection at amino group | Peptide synthesis intermediates |
| (S)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate (1349699-63-3) | 285.38 | Dimethylamino acetamido | Acetamido linker with dimethylamine | Enhanced conformational flexibility |
Key Observations:
Compounds with dual tert-butyl carbamate groups (e.g., 1217710-80-9) exhibit higher hydrophobicity, reducing aqueous solubility but improving membrane permeability .
Stereochemical Effects :
- The (R)-enantiomer (309962-67-2) shows divergent binding profiles in chiral environments, as demonstrated in receptor-ligand docking studies using methods like Glide, which prioritize stereospecific pose optimization .
Biological Activity
(S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate, with the CAS number 1338222-35-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The biological activity of (S)-tert-butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate is primarily linked to its structural similarity to known pharmacological agents. It is believed to interact with specific biological targets, potentially influencing pathways related to neuroprotection and anti-inflammatory responses.
1. Antiviral Activity
Recent studies have indicated that compounds similar to (S)-tert-butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate exhibit antiviral properties by inhibiting key virulence factors in pathogenic bacteria. For example, certain derivatives have demonstrated the ability to inhibit Mono-ADP-ribosyltransferase toxins, which are critical for bacterial virulence .
2. Neuroprotective Effects
Research has suggested that compounds in this class may enhance neuroprotection by modulating neurotransmitter systems and reducing oxidative stress. In vitro studies have shown that such compounds can protect neuronal cells from apoptosis induced by various stressors .
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of Mono-ADP-ribosyltransferase | |
| Neuroprotective | Reduced apoptosis in neuronal cells | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study 1: Antiviral Properties
In a study investigating the antiviral efficacy of various piperidine derivatives, (S)-tert-butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate was tested against several strains of pathogenic bacteria. The results indicated a significant reduction in bacterial virulence when treated with this compound, suggesting its potential as a therapeutic agent against infections caused by these pathogens.
Case Study 2: Neuroprotection
A series of experiments were conducted to assess the neuroprotective effects of (S)-tert-butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate on cultured neuronal cells exposed to oxidative stress. The compound was found to significantly decrease cell death and promote survival pathways, highlighting its potential role in treating neurodegenerative diseases .
Q & A
Q. What are the common synthetic strategies for preparing (S)-tert-Butyl 3-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate?
The synthesis typically involves multistep reactions, starting with Boc-protected piperidine derivatives. Key steps include:
- Amination and Carbamoylation : Reacting tert-butyl piperidine-3-carboxylate with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions to introduce the carbamoyl group .
- Chiral Resolution : Use of chiral auxiliaries or enantioselective catalysis to achieve the (S)-configuration. For example, enzymatic resolution or asymmetric hydrogenation may be employed .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the pure enantiomer .
Q. How can researchers characterize the purity and stereochemical integrity of this compound?
- HPLC with Chiral Columns : Employ chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol to confirm enantiomeric excess (>98%) .
- NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and carbamoyl NH (δ ~6.5–7.0 ppm, broad). 2D NMR (COSY, HSQC) resolves piperidine ring conformation .
- Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]+: ~314.2) and absence of impurities .
Intermediate Research Questions
Q. What stability considerations are critical for handling this compound under experimental conditions?
- Thermal Stability : Decomposition observed above 150°C; store at –20°C in inert atmospheres to prevent Boc-group cleavage .
- pH Sensitivity : Hydrolysis of the carbamate group occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions. Use neutral buffers (e.g., PBS) for biological assays .
- Light Sensitivity : Protect from prolonged UV exposure to avoid photooxidation of the dimethylcarbamoyl group .
Q. How can solubility limitations of this compound be addressed in vitro?
- Co-solvent Systems : Use DMSO (≤5% v/v) for initial stock solutions, followed by dilution in aqueous buffers containing cyclodextrins (e.g., HP-β-CD) to enhance solubility .
- Micellar Formulations : Poloxamer 407 or Tween-80 at 0.1–1% w/v improves dispersion in cell culture media .
Advanced Research Questions
Q. How do computational docking studies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Glide Docking Workflow :
- Protein Preparation : Optimize the receptor structure (e.g., kinase or GPCR) using OPLS-AA force fields.
- Ligand Flexibility : Account for piperidine ring puckering and carbamoyl group rotation via torsional sampling .
- Scoring : The empirical GlideScore combines van der Waals, electrostatic, and hydrogen-bonding terms. Top poses typically show hydrogen bonding between the carbamoyl NH and catalytic residues (e.g., Asp/Lys in kinases) .
- Validation : Compare docking poses with crystallographic data from analogous ligands (RMSD < 1.5 Å) .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Example : Discrepancies in IC50 values (e.g., 10 nM vs. 1 µM) may arise from:
- Assay Conditions : Differences in buffer ionic strength or reducing agents (e.g., DTT) altering compound redox stability .
- Protein Conformational States : Use molecular dynamics simulations (50 ns trajectories) to compare target flexibility in assays .
- Metabolic Interference : LC-MS/MS profiling of compound degradation in cell lysates to identify reactive metabolites .
Key Methodological Recommendations
- Safety Protocols : Use respiratory protection (FFP3 masks) and gloveboxes when handling powdered forms to prevent inhalation .
- Data Reproducibility : Standardize assay protocols (e.g., pre-equilibration time, temperature) across labs to minimize variability .
- Advanced Characterization : Combine cryo-EM (for target-ligand complexes) with free-energy perturbation (FEP) calculations to validate binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
